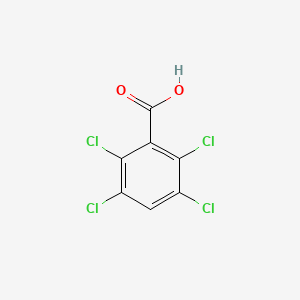

2,3,5,6-Tetrachlorobenzoic acid

Description

2,3,5,6-Tetrachlorobenzoic acid (C₇H₂Cl₄O₂) is a polychlorinated benzoic acid derivative characterized by four chlorine atoms occupying the 2, 3, 5, and 6 positions on the benzene ring. Its crystal structure, determined by Feng et al. (2014), reveals a high Z' value (number of molecules per asymmetric unit), indicating complex intermolecular interactions such as Cl···Cl and Cl···O hydrogen bonds . This compound is synthesized via perchlorination of aromatic precursors, followed by oxidation or hydrolysis steps, with yields varying depending on the method . It is primarily utilized in herbicide formulations, often as a dimethylamine salt mixture containing other chlorinated benzoic acids .

Properties

IUPAC Name |

2,3,5,6-tetrachlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGUFXUBSNDUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198163 | |

| Record name | 2,3,5,6-Tetrachlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-38-4 | |

| Record name | 2,3,5,6-Tetrachlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,6-Tetrachlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrachlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrachlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C2S8YI423 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrachlorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of benzoic acid under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and a catalyst like iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization to remove any impurities .

Chemical Reactions Analysis

Chemical Reactivity of Chlorobenzoic Acids

Key reaction types observed in chlorobenzoic acids include:

Decarboxylation

-

Chlorobenzoic acids can undergo thermal or catalytic decarboxylation to form chlorobenzenes. For example, 2,4,6-trichlorobenzoic acid loses CO₂ under heat to yield 1,3,5-trichlorobenzene .

Nucleophilic Substitution

-

Chlorine atoms at positions ortho and para to the carboxyl group can undergo substitution with nucleophiles (e.g., hydroxide, amines). For example:

This reaction is critical for purification and salt formation .

Biological and Environmental Reactions

-

Microbial Degradation : Bacteria such as Acinetobacter and Alcaligenes spp. metabolize chlorobenzoic acids via hydroxylation and dechlorination pathways. For instance, 2,3,6-TBA is a persistent metabolite in polychlorinated biphenyl degradation .

-

Herbicidal Activity : 2,3,6-TBA acts as a plant growth regulator, inducing flowering in pineapple and inhibiting weeds like Dalmatian toadflax .

Data Table: Comparative Reactivity of Chlorobenzoic Acids

Research Gaps and Limitations

No direct studies on 2,3,5,6-tetrachlorobenzoic acid were identified in the provided sources. Its reactivity is likely influenced by the steric and electronic effects of chlorine substituents, but experimental data is absent. Future work should prioritize synthesis and characterization of this isomer to expand the understanding of polychlorinated aromatic acids.

Scientific Research Applications

Applications in Agriculture

1. Plant Growth Regulation

TCBA has been identified as an effective plant growth regulator. It functions similarly to synthetic auxins, promoting cell elongation and influencing various growth processes. Research indicates that TCBA can enhance root development and increase biomass in certain crops .

2. Herbicide Activity

As a post-emergence herbicide, TCBA is utilized to control weeds in various cereal crops. Its mechanism involves disrupting normal growth patterns in target plants while having a selective effect on non-target species . This selectivity makes it valuable in agricultural practices where weed management is crucial for crop yield.

3. Sugar Cane Treatment

One of the most notable applications of TCBA is in the treatment of sugar cane. Studies have shown that spraying sugar cane with TCBA or its salts just before harvesting can significantly improve the sugar yield per ton of cane processed. For instance, one study demonstrated that treated sugar cane required less processing to produce the same amount of sugar compared to untreated cane . The application rate typically ranges from 0.5 to 2 pounds per acre .

Environmental Impact and Safety

While TCBA has beneficial applications in agriculture, its environmental impact must be considered. As with many chlorinated compounds, there are concerns regarding soil and water contamination. Research into the degradation pathways of TCBA in various environments is ongoing to assess its long-term effects on ecosystems .

Case Studies

Several case studies illustrate the effectiveness and utility of TCBA:

- Sugar Cane Yield Improvement : In a controlled study involving sugar cane crops treated with TCBA at specific growth stages, results indicated a reduction in the amount of cane required to produce one ton of sugar—from 12.7 tons to as low as 9.0 tons after treatment .

- Weed Control Efficiency : Experiments conducted on cereal crops showed that TCBA effectively reduced weed populations without harming the crops themselves. This selectivity highlights its potential as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachlorobenzoic acid involves its interaction with various molecular targets. The chlorine atoms on the benzene ring make the compound highly reactive, allowing it to participate in various chemical reactions. It can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Chlorinated Benzoic Acids

2,3,4,5-Tetrachlorobenzoic Acid

- Structural Differences : Chlorine atoms occupy the 2, 3, 4, and 5 positions, creating distinct steric and electronic effects compared to 2,3,5,6-tetrachlorobenzoic acid.

- Synthesis : Produced via perchlorination of toluene or ethylbenzene followed by sulfonation and oxidation. Reported yields (29% and 14%) are lower than those for this compound due to competing side reactions .

- Applications: Limited herbicidal use compared to 2,3,5,6-tetrachloro derivatives, likely due to reduced bioavailability or efficacy .

2,3,6-Trichlorobenzoic Acid

- Structural Differences : Lacks the 5-chloro substituent, reducing steric hindrance and electronic withdrawal effects.

- Herbicidal Activity : Exhibits moderate efficacy but is less persistent in soil compared to fully chlorinated analogs. Often combined with this compound in formulations to broaden weed control spectra .

- Safety : Higher acute toxicity (oral LD₅₀ in rats: 320 mg/kg) compared to this compound, which has low toxicity in its salt form (e.g., dimethylamine salts) .

2,3,5-Trichlorobenzoic Acid

- Steric Effects : The absence of the 6-chloro substituent allows greater resonance stabilization of the carboxylate group, increasing acidity (pKa ≈ 1.8) compared to this compound (pKa ≈ 2.1) .

- Spectral Data: UV spectra show partial steric inhibition of resonance due to mono-ortho chlorine substitution, contrasting with the near-complete resonance inhibition in this compound .

Fluorinated Analogs: 2,3,5,6-Tetrafluorobenzoic Acid

- Electronic Properties : Fluorine’s high electronegativity enhances electron-withdrawing effects, increasing acidity (pKa ≈ 1.2) compared to chlorinated analogs .

- Synthesis : Prepared via fluorination of terephthalic acid derivatives. Suppression of byproducts like 2,3,5,6-tetrafluorobenzoic acid is achieved using excess n-BuLi, enabling gram-scale production .

- Applications : Used in coordination polymers and metal-organic frameworks (MOFs) for gas storage, contrasting with the herbicidal focus of chlorinated analogs .

Herbicidal Efficacy and Formulations

This compound is often combined with other herbicides (e.g., 2,3,6-trichlorobenzoic acid) to enhance weed control. Key comparisons:

| Property | This compound | 2,3,6-Trichlorobenzoic Acid | 2-Methoxy-3,5,6-Trichlorobenzoic Acid |

|---|---|---|---|

| Water Solubility | Low (0.5 mg/L at 25°C) | Moderate (12 mg/L at 25°C) | Very low (<0.1 mg/L at 25°C) |

| Soil Half-Life | 60–90 days | 30–45 days | >120 days |

| Primary Use | Broadleaf weed control | Grass suppression | Pre-emergent herbicide |

Spectral and Crystallographic Comparisons

- UV Spectra: this compound exhibits a hypsochromic shift (λₘₐₓ ≈ 265 nm) due to steric inhibition of resonance between the carboxyl group and benzene ring. In contrast, mono-ortho-substituted analogs (e.g., 2,3,5-trichloro) show partial resonance, with λₘₐₓ ≈ 280 nm .

- Crystal Packing : The high Z' structure of this compound involves Cl···Cl (3.45 Å) and Cl···O (3.20 Å) interactions, absent in less-chlorinated analogs like 2,3,4,5-tetrachlorobenzoic acid .

Biological Activity

2,3,5,6-Tetrachlorobenzoic acid (TCBA) is a chlorinated aromatic compound with notable biological activity. It has been studied for its effects on plant growth regulation, herbicidal properties, and potential ecotoxicological impacts. This article synthesizes current research findings regarding its biological activity, including case studies and relevant data.

- Chemical Formula : C₇H₃Cl₄O₂

- Molecular Weight : 253.92 g/mol

- CAS Number : 50-31-7

- Physical State : Solid at room temperature

Biological Activity Overview

The biological activity of TCBA can be categorized into several key areas:

-

Herbicidal Activity

- TCBA acts as a post-emergence herbicide, effectively controlling a variety of broadleaf weeds and woody plants. Its mechanism involves auxin-type action, disrupting normal plant growth patterns.

- Studies have shown that TCBA inhibits the vertical growth of seedlings in species such as oats and barley, causing abnormal stem elongation and leaf curling .

-

Growth Regulation in Plants

- Research indicates that TCBA affects the uptake of nutrients and growth substances in plants. For example, its application results in altered hormonal balances within treated plants, impacting physiological processes such as photosynthesis and respiration .

- A study utilizing gas chromatography demonstrated that TCBA's uptake and persistence in wheat plants could lead to significant growth inhibition .

-

Ecotoxicological Effects

- TCBA exhibits moderate toxicity to non-target organisms, including birds and aquatic life. Its persistence in soil has raised concerns regarding its environmental impact and potential bioaccumulation in food chains .

- The compound is classified as an irritant to skin and eyes, with inhalation or dermal contact posing health risks to humans .

Case Study 1: Herbicidal Efficacy

A field study conducted on the effectiveness of TCBA against perennial weeds demonstrated a significant reduction in biomass when applied at recommended doses. The study highlighted the compound's ability to suppress weed growth without adversely affecting crop yields .

Case Study 2: Toxicity Assessment

A laboratory assessment evaluated the acute toxicity of TCBA on aquatic organisms, revealing a median lethal concentration (LC50) that indicates moderate risk to fish populations. This study emphasized the need for careful management of TCBA usage in agricultural practices to mitigate ecological risks .

Data Summary

| Parameter | Value |

|---|---|

| Herbicidal Action | Post-emergence herbicide |

| Target Weeds | Broadleaf and woody weeds |

| Toxicity (LC50) | Moderate to fish |

| Environmental Persistence | High |

| Human Health Risks | Skin and eye irritant |

Research Findings

Recent literature has focused on the stability of TCBA in various environmental conditions. It has been found that TCBA remains more stable than many conventional herbicides, raising concerns about its long-term ecological effects. Furthermore, studies have indicated that the degradation pathways of TCBA are complex and not fully understood, necessitating further research into its environmental fate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.